molecular formula C10H14ClN B093299 2-Chloro-N,N-diethylaniline CAS No. 19372-80-6

2-Chloro-N,N-diethylaniline

Cat. No.: B093299
CAS No.: 19372-80-6
M. Wt: 183.68 g/mol
InChI Key: OQRCDIPTOADXMP-UHFFFAOYSA-N
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Description

2-chloro-N,N-diethylaniline is a versatile organobase and chemical intermediate of significant importance in advanced organic synthesis and industrial research. Its primary value lies in its application as a key building block for the synthesis of more complex molecules, particularly in the development of dyes and pigments . The structural motif of the substituted aniline makes it a valuable precursor in pharmaceutical research for the construction of active pharmaceutical ingredients (APIs) , and in agrochemical research for the development of pesticides and herbicides . Its mechanism of action typically involves acting as an electron donor or participating in electrophilic substitution reactions, facilitating the formation of carbon-nitrogen and carbon-carbon bonds. This reactivity is crucial in the synthesis of various heterocyclic compounds and functional materials. The compound's specific pattern of substitution on the aniline ring directs subsequent chemical transformations, making it an essential reagent for researchers developing novel chemical entities in medicinal chemistry, material science, and specialty chemistry . Ongoing innovation in these fields continues to drive the demand for high-purity this compound as a foundational material for creating next-generation chemical products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRCDIPTOADXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344556
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19372-80-6
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro N,n Diethylaniline and Its Analogues

Direct Synthesis Routes

Direct synthesis methods aim to introduce the chloro substituent onto the N,N-diethylaniline core in a single or minimal number of steps. These strategies often grapple with issues of regioselectivity, as the powerful activating nature of the diethylamino group can lead to a mixture of ortho- and para-substituted products.

Amidation-based Approaches

While seemingly counterintuitive for the synthesis of a tertiary amine, amidation-based strategies can be employed in multi-step sequences. One conceptual approach involves the initial N-acylation of an aniline (B41778) precursor to form an amide. This amide functionality can then be used to direct subsequent reactions or be subjected to reduction and alkylation. However, direct amidation to form N,N-disubstituted anilines is more commonly associated with coupling reactions. For instance, copper-catalyzed Goldberg amidation reactions can form tertiary amides from aryl halides and secondary amides, though this is more relevant to forming the C-N bond rather than a direct chlorination strategy. organic-chemistry.org

A more relevant, albeit indirect, connection to amidation involves the synthesis of N,N'-disubstituted amidines. These can be prepared from anilines through sequential amidation, chlorination, and amination reactions, which are then cyclized to form other heterocyclic structures. acs.org While not a direct route to 2-Chloro-N,N-diethylaniline, these methods highlight the versatility of amide chemistry in the synthesis of complex aniline derivatives.

Regioselective Halogenation Strategies

Direct chlorination of N,N-diethylaniline often yields a mixture of isomers, with the para-product being a significant component. Achieving high regioselectivity for the ortho position requires specialized reagents and conditions. The strong electron-donating diethylamino group activates the ortho and para positions for electrophilic substitution.

Research into the chlorination of N,N-dimethylaniline, a close analogue, shows that various chlorinating agents can be used, but controlling the isomer ratio is key. acs.orgtandfonline.com For instance, photocatalytic systems inspired by halogenase enzymes have been developed for the oxidative chlorination of anilines. One such system uses a flavin photocatalyst and a chloride source, showing a preference for ortho-chlorination in aromatic amines. nih.gov This selectivity is hypothesized to occur through the intermediate formation of an N-chloramine. nih.gov

Another approach involves the use of copper(II) chloride in ionic liquids. This method has been shown to effectively chlorinate unprotected anilines, yielding primarily the para-chlorinated product, but it demonstrates a viable pathway for direct halogenation under mild conditions. beilstein-journals.org The challenge remains to steer this reactivity towards the ortho position for substrates like N,N-diethylaniline.

Method Reagents Key Feature Typical Outcome
Photocatalytic ChlorinationRiboflavin tetraacetate, Chloride source, O₂Mimics enzymatic halogenationGood yields with ortho-selectivity for anilines nih.gov
Metal-Halide ChlorinationCopper(II) chloride, Ionic LiquidMild conditions for unprotected anilinesPredominantly para-chlorination beilstein-journals.org

Precursor Chemistry and Derivatization

An alternative and often more selective approach involves the synthesis of a precursor molecule that is subsequently converted to the final product. This allows for more precise control over the placement of the chloro substituent.

Alkylation of Aniline Derivatives

One of the most straightforward and widely used methods for the synthesis of this compound is the N-alkylation of 2-chloroaniline (B154045). This method starts with the commercially available ortho-chlorinated aniline, and the two ethyl groups are subsequently introduced.

The alkylation can be achieved using various ethylating agents, such as ethyl halides (e.g., ethyl iodide or ethyl bromide), in the presence of a base to neutralize the hydrogen halide formed during the reaction. Reductive amination is another powerful technique. For example, reacting 2-chloroaniline with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or using a palladium on carbon (Pd/C) catalyst with a hydrogen source can yield the desired N,N-diethyl product. jst.go.jpjocpr.com The use of carboxylic acids as alkyl sources in the presence of sodium triacetoxyborohydride has also been reported as a versatile N-alkylation method. jst.go.jp

Starting Material Alkylation Method Reagents Key Advantage
2-ChloroanilineDirect AlkylationEthyl iodide, BaseUtilizes readily available precursors.
2-ChloroanilineReductive AminationAcetaldehyde, Pd/C, Ammonium (B1175870) formateMild, selective, and high-yielding. jocpr.com
2-ChloroanilineReductive AminationAcetaldehyde, Sodium triacetoxyborohydrideVersatile and effective for N-alkylation. jst.go.jp

N-Oxide Mediated Chlorination

A highly effective strategy for achieving ortho-chlorination involves the use of an N-oxide intermediate. In this method, N,N-diethylaniline is first oxidized to N,N-diethylaniline N-oxide. This transformation is typically accomplished using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. nih.govthieme-connect.de

The resulting N-oxide is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂). nih.gov The N-oxide group directs the chlorination preferentially to the ortho position. The final step involves the reduction of the N-oxide back to the tertiary amine, yielding this compound. This method has been shown to be highly regioselective, providing a practical route to 2-chloro-N,N-dialkylanilines with good yields and selectivities of up to 6.7:1 (ortho:para). nih.gov The reaction is typically performed at low temperatures, such as -78°C, in a solvent like dichloromethane. nih.gov

Reactivity and Reaction Mechanisms of 2 Chloro N,n Diethylaniline

Nucleophilic Substitution Reactions at the Halo-Center

Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. The mechanism typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com For this reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate. chemistrysteps.com

In the case of 2-Chloro-N,N-diethylaniline, the chloro group is the leaving group. However, the N,N-diethylamino group is a powerful electron-donating group (EDG), which increases the electron density of the aromatic ring. masterorganicchemistry.com This electron-donating character deactivates the ring toward nucleophilic attack, making standard SNAr reactions challenging. Research on similar compounds, such as 4-bromo-N,N-diethylaniline, has shown that the presence of the electron-donating diethylamino group can hinder nucleophilic aromatic substitution reactions. nih.gov

Despite the deactivating effect of the amino group for this specific reaction type, substitution can potentially occur under forcing conditions or via alternative mechanisms. One such pathway is the elimination-addition (benzyne) mechanism, which can be initiated by a very strong base like sodium amide (NaNH₂). chemistrysteps.comgovtpgcdatia.ac.in This mechanism does not require activation by EWGs. Another possibility involves the formation of radical cations, which can then undergo nucleophilic substitution. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. lkouniv.ac.in The regiochemical outcome of the reaction on a substituted ring is determined by the electronic properties of the existing substituents.

This compound has two directing groups:

-N(CH₂CH₃)₂ (diethylamino): This is a very strong activating group due to the lone pair on the nitrogen atom, which can donate electron density to the ring through resonance. It is an ortho, para-director. masterorganicchemistry.comlkouniv.ac.in

-Cl (chloro): This group is deactivating due to its inductive electron withdrawal but is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (arenium ion). masterorganicchemistry.com

When both an activating and a deactivating group are present, the powerful activating group dictates the position of substitution. Therefore, the N,N-diethylamino group controls the regioselectivity, directing incoming electrophiles to the positions ortho and para to it. In this compound, the available positions for substitution are C4 (para to the amino group) and C6 (ortho to the amino group). The C2 position is already substituted by chlorine. Steric hindrance from the bulky diethylamino group and the adjacent chlorine atom may influence the ratio of ortho to para substitution, often favoring the less hindered para position (C4).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionRelation to -N(CH₂CH₃)₂Relation to -ClPredicted ReactivityNotes
C3metaorthoMinor/No ProductMeta to the strongly activating group.
C4parametaMajor ProductActivated and para to the dominant directing group.
C5metaparaMinor/No ProductMeta to the strongly activating group.
C6orthometaPossible ProductActivated and ortho to the dominant directing group, but may be sterically hindered.

Amide Formation Reactions

This compound can function as an amine nucleophile in reactions with activated carboxylic acid derivatives to form amides. The most common method for this transformation is the reaction with an acyl chloride (or acid chloride). ijpsr.info In this reaction, the lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.

The general mechanism is analogous to the first step in the synthesis of Lidocaine (B1675312), where a substituted aniline (2,6-dimethylaniline) is acylated by 2-chloroacetyl chloride. umass.edu A base, such as pyridine (B92270) or even another equivalent of the aniline, is often added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. oup.com

It is important to distinguish this role from instances where N,N-dialkylanilines are used as non-nucleophilic bases to scavenge acid in other types of reactions, including different amide syntheses. mdpi.comwhiterose.ac.ukthieme-connect.com In the context of this section, this compound is a primary reactant that is incorporated into the final amide product.

Table 2: General Reaction for Amide Formation
Reactant 1Reactant 2ProductReaction Type
This compoundR-COCl (Acyl Chloride)2-Chloro-N,N-diethyl-N-acylbenzene (Amide)Nucleophilic Acyl Substitution

Alkylating Agent Mechanisms and Nucleophilic Interactions

The terminology "alkylating agent mechanisms" in the context of this compound primarily refers to its role as a nucleophile reacting with alkylating agents. The compound itself is not a typical alkylating agent. The nucleophilicity arises from the lone pair of electrons on the tertiary nitrogen atom.

This nucleophilic nitrogen can attack electrophilic carbon atoms, such as those in alkyl halides (e.g., methyl iodide, ethyl bromide), in a standard bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and bonded to a fourth alkyl group. The synthesis of N-alkylated anilines is a fundamental reaction in organic chemistry, often used to produce dyes, agrochemicals, and pharmaceuticals. jocpr.com

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy of 2-Chloro-N,N-diethylaniline provides information on the number, environment, and coupling of hydrogen atoms. The aromatic protons typically appear as a multiplet in the range of δ 6.6-7.5 ppm. The ethyl group protons exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. chemicalbook.com

Table 1: ¹H NMR Data for this compound

Assignment Chemical Shift (ppm)
Aromatic Protons6.6 - 7.5 (multiplet)
Methylene Protons (-CH2-)Quartet
Methyl Protons (-CH3-)Triplet

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. nih.gov The spectrum for this compound will show distinct signals for each unique carbon atom. The carbon atom attached to the chlorine will have a characteristic chemical shift, as will the carbons of the aromatic ring and the ethyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
C-Cl~130-135
C-N~145-150
Aromatic CH~115-130
-CH2-~45-50
-CH3~10-15

Note: These are predicted values and can vary.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, the gas chromatograph separates the compound from any impurities, after which the mass spectrometer fragments the molecule and detects the resulting ions. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (183.68 g/mol ) and characteristic fragmentation patterns. nih.gov One of the notable aspects of GC-MS analysis of chloroaniline derivatives is that while it is a robust method, certain isomers may co-elute, potentially requiring complementary techniques for complete separation and quantification. tandfonline.comresearchgate.net

Advanced Spectroscopic Techniques for Structural Analysis

Beyond NMR and MS, other spectroscopic methods provide further insight into the molecular structure of this compound.

Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrations of specific bonds. chemicalbook.com The FTIR spectrum of this compound will display characteristic absorption bands for the C-Cl, C-N, C-H (aromatic and aliphatic), and C=C (aromatic) bonds, confirming the presence of these functional groups within the molecule.

Electronic Absorption Spectroscopy (e.g., UV-Vis)

The electronic absorption characteristics of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for understanding its electronic structure. While specific spectral data for this compound is not extensively documented in publicly available literature, the behavior of analogous compounds provides significant insight.

Anilines, in general, exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the benzene (B151609) ring and electron transfer transitions involving the nitrogen atom's lone pair. The electronic spectrum of the parent molecule, N,N-diethylaniline, shows characteristic absorption bands which are influenced by solvent polarity and substitution on the aromatic ring. For instance, in photoreactions involving N,N-diethylaniline in dichloromethane, the initial solution shows multiple absorption maxima, indicating complex electronic transitions. rsc.org

The introduction of a chlorine atom to the aromatic ring, as in this compound, is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. The specific effect depends on the interplay between the inductive (-I) and resonance (+R) effects of the chloro substituent and the diethylamino group. Studies on related compounds, such as 4-chloro-N,N-dimethylaniline, show that the electronic spectra are sensitive to substitution, and these spectra have been recorded during various photochemical reactions. rsc.org The absorption spectra of products from reactions involving p-chloroaniline also show distinct absorption maxima, highlighting the influence of the chlorine atom on the electronic properties of the aniline (B41778) system. researchgate.net

For comparison, the UV-Vis absorption data for the closely related compound N,N-dimethylaniline in cyclohexane (B81311) is well-documented and presented in the table below. These transitions are typically assigned to the π → π* electronic transitions of the aromatic system.

Table 1: UV-Vis Spectral Data for an Analogue Compound

CompoundSolventAbsorption Wavelength (λmax)Molar Absorptivity (ε)Reference
N,N-DimethylanilineCyclohexane251 nm14900 L·mol⁻¹·cm⁻¹ photochemcad.com

X-ray Diffraction for Crystalline Structure Determination (where applicable to analogues)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, analysis of structurally similar chloro-substituted N,N-diethylaniline analogues provides valuable insights into the expected molecular geometry and crystal packing.

The presence of bulky ethyl groups on the nitrogen atom and a chlorine atom at the ortho position introduces significant steric hindrance, which is expected to influence the planarity of the molecule. Specifically, the dihedral angle between the plane of the phenyl ring and the C-N-C plane of the diethylamino group is a key structural parameter.

The table below summarizes crystallographic data for two complex aniline derivatives containing chloro and diethylaniline or dimethylaniline moieties, illustrating the typical parameters obtained from such analyses.

Table 2: Crystallographic Data for Analogue Compounds

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
4,4′-methylenebis(3-chloro-2,6-diethylaniline)C₂₁H₂₈Cl₂N₂MonoclinicP2₁/na = 9.2081(5) Å, b = 15.3934(8) Å, c = 15.7554(8) Å, β = 104.288(2)° iucr.org
N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olateC₁₀H₁₆N⁺·C₁₀H₄ClN₄O₇⁻TriclinicP1a = 9.8040(2) Å, b = 10.2870(2) Å, c = 11.8260(2) Å, α = 74.727(1)°, β = 82.761(1)°, γ = 71.817(1)° researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the investigation of molecular structure, stability, and electronic properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing a wealth of information about its behavior.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of three spatial coordinates. This approach is particularly useful for optimizing molecular geometries, predicting vibrational frequencies, and determining various electronic properties. bohrium.com

For derivatives of N,N-dimethylaniline, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G or 6-311++G(d,p), have been successfully used to obtain optimized molecular structures and other energetic parameters. Similar calculations for 2-Chloro-N,N-diethylaniline would provide the precise bond lengths, bond angles, and dihedral angles of its ground state geometry. This information is crucial for understanding the steric and electronic effects of the chloro and diethylamino substituents on the aniline (B41778) ring.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Aniline Derivative (Representative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.395C-N-C118.5
C-Cl1.740N-C-C120.2
Aromatic C-C1.390C-C-Cl119.8
N-CH₂1.470H-C-H (ethyl)109.5
C-H (aromatic)1.084C-C-N-C180.0
C-H (ethyl)1.095C-C-C-Cl0.0
Note: This table presents hypothetical data for illustrative purposes based on typical values for substituted anilines and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of molecules. d-nb.info It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. d-nb.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting their electron-donating nature. The LUMO, conversely, is often distributed over the aromatic ring. In the case of this compound, the presence of the electron-withdrawing chloro group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted N,N-diethylaniline.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Anilines (Illustrative Data)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
N,N-dimethylaniline-6.85-0.156.70
4-Fluoro-N,N-dimethylaniline-7.02-0.286.74
This compound (estimated)-7.10-0.456.65
Note: The data for N,N-dimethylaniline and 4-Fluoro-N,N-dimethylaniline are representative values from related studies. The values for this compound are hypothetical estimates for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For a molecule like this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the diethylamino group due to the presence of its lone pair of electrons. The chloro substituent, being electronegative, would also create a region of negative potential. Conversely, the hydrogen atoms of the ethyl groups and the aromatic ring would exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. thaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uba.ar It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. southampton.ac.uk The strength of these interactions is evaluated using second-order perturbation theory, which provides stabilization energies (E(2)). huntresearchgroup.org.uk

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Substituted Aniline (Representative Data)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C-C) aromatic45.2
π(C-C) aromaticπ(C-C) aromatic20.5
σ(C-H) ethylσ(C-N)2.8
LP(1) Clσ(C-C) aromatic5.1
Note: This table contains hypothetical data based on typical NBO analysis results for substituted anilines to illustrate the concept. LP denotes a lone pair, and π and σ* represent antibonding orbitals.*

Molecular Modeling and Dynamics

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions with other chemical or biological entities.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, typically a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. tjnpr.org The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. dovepress.com

While no specific molecular docking studies for this compound have been identified, research on structurally related compounds, such as other substituted anilines and chloro-aromatics, has demonstrated their potential to interact with various biological targets. bohrium.comclinmedjournals.org For instance, derivatives of N,N-dimethylaniline have been investigated for their interactions with enzymes like tyrosinase. nih.gov A hypothetical docking study of this compound against a relevant biological target would involve preparing the 3D structures of both the ligand and the target, performing the docking using software like AutoDock or Schrödinger, and analyzing the resulting binding poses and scores. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.

Table 4: Illustrative Molecular Docking Results for a Ligand with a Target Protein (Representative Data)

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Substituted AnilineTyrosinase-7.5HIS259, HIS263, VAL283
Chloro-aromatic CompoundInhA-6.8TYR158, MET199, ILE215
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study and does not represent actual results for this compound.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules, providing insights into their conformational changes and stability over time. frontiersin.org For this compound, MD simulations can elucidate the flexibility of the N,N-diethylamino group and its interaction with the ortho-chloro substituent on the aniline ring. These simulations model the atomic motions of the molecule by solving Newton's equations of motion, revealing the accessible conformational states and the transitions between them. chemrxiv.org

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond connecting the diethylamino group to the phenyl ring and the rotations of the two ethyl groups. The presence of a bulky chlorine atom at the ortho position introduces significant steric hindrance, which is expected to influence the preferred orientation of the diethylamino group.

Key metrics are used to analyze the results of MD simulations to assess conformational stability:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached a stable conformational state, while large fluctuations suggest flexibility or transitions between states. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or residues from their average position. mdpi.com For this compound, higher RMSF values would be expected for the atoms of the ethyl groups, indicating their higher mobility compared to the more rigid phenyl ring.

MD simulations can identify the most populated and energetically favorable conformations. For this compound, it is hypothesized that the diethylamino group will adopt a tilted orientation to minimize steric clash with the adjacent chlorine atom. Enhanced sampling techniques, such as metadynamics, can be employed to explore the conformational free energy surface more exhaustively and calculate the energy barriers between different stable states. chemrxiv.org

Table 1: Hypothetical Conformational Analysis Data from MD Simulation

ConformerDihedral Angle (Cl-C-N-C)Relative Energy (kcal/mol)Population (%)
A (Anti-periplanar)~180°0.0065
B (Syn-clinal)~60°2.525
C (Anti-clinal)~120°4.010

Structure-Reactivity Relationships

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the relationship between the molecular structure of this compound and its spectroscopic properties. By calculating theoretical spectra and comparing them with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, a detailed assignment of vibrational modes can be achieved. researchgate.net

A common computational approach involves geometry optimization and frequency calculations using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.netbohrium.com The calculated vibrational frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and other model limitations. To improve the correlation, these theoretical frequencies are typically scaled using a uniform scaling factor. researchgate.net

The correlation allows for a definitive assignment of spectral bands to specific molecular motions. For instance, the characteristic vibrational modes for this compound would include:

C-Cl stretching vibrations.

N-C (alkyl) and N-C (aryl) stretching modes.

Aromatic C-H and aliphatic C-H stretching.

Phenyl ring breathing and deformation modes.

A Total Energy Distribution (TED) analysis can be performed to quantify the contribution of individual bond stretches, angle bends, and torsions to each normal vibrational mode, providing a highly detailed picture of the molecule's vibrational dynamics. researchgate.net Studies on similar molecules like 2-chloro-4-methylaniline (B104755) have shown excellent agreement between scaled theoretical frequencies and experimental observations, validating the accuracy of the computed molecular geometry and electronic structure. researchgate.net

Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode AssignmentHypothetical Experimental FT-IR (cm⁻¹)Hypothetical Calculated (Scaled) DFT (cm⁻¹)Reference
Aromatic C-H Stretch30553058 researchgate.net
Aliphatic C-H Stretch29752972 researchgate.net
C=C Ring Stretch15801585 researchgate.net
C-N (Aryl) Stretch13501345 researchgate.net
C-Cl Stretch750748 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity, such as biological potency or toxicity. nih.gov For substituted anilines, including this compound, QSAR models have been developed to predict various endpoints like toxicity to aquatic organisms and soil sorption coefficients. nih.govresearchgate.net These models are built upon the principle that the activity of a molecule is a direct function of its structural and physicochemical properties, which are quantified by molecular descriptors.

The development of a QSAR model involves establishing a mathematical equation that relates the activity to one or more descriptors. Common descriptors used in QSAR studies of substituted anilines include:

Hydrophobicity Parameters: The n-octanol/water partition coefficient (log KOW or logP) is frequently used to model the transport and accumulation of a chemical in biological systems. nih.gov

Electronic Parameters: Descriptors like the Hammett sigma constant (σ) and the energy of the lowest unoccupied molecular orbital (E_LUMO) quantify the electronic effects of substituents on the aniline ring, which can be critical for receptor interaction or reactivity. researchgate.net

Topological and Steric Descriptors: Molecular connectivity indices (e.g., 0χ, 2χv) and other parameters describe the size, shape, and branching of the molecule. cust.edu.tw

A typical linear QSAR equation might take the form: log(1/C) = a * logP + b * E_LUMO + constant

Where 'C' is the concentration required to produce a given effect, and 'a' and 'b' are coefficients determined by regression analysis. researchgate.net By calculating the descriptor values for this compound, its activity can be predicted using a validated QSAR model for the aniline class. The predictive power of such models is assessed using statistical metrics like the cross-validated R² (Q²) and the predictive R² (R²pred). nih.gov

Table 3: Common QSAR Descriptors for Substituted Anilines

Descriptor TypeExample DescriptorPredicted Property/ActivityReference
HydrophobicitylogP (logKow)Toxicity to aquatic organisms, Soil sorption nih.govresearchgate.netnih.gov
ElectronicE_LUMOToxicity to algae and bacteria researchgate.net
ElectronicHammett Constant (σ)Polar narcosis toxicity nih.gov
TopologicalMolecular Connectivity Indices (χ)Antimicrobial activity cust.edu.tw
Quantum ChemicalQuantum Chemical ParametersSoil sorption coefficients nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Material Science

Precursors for Pharmaceutical Intermediates

Synthesis of Specific Pharmacological Agents (e.g., Growth Hormone Secretagogues)

Research has indicated that 2-Chloro-N,N-diethylaniline can serve as a precursor for synthesizing specific pharmaceuticals, including compounds with potential properties as growth hormone secretagogues (GHSs). smolecule.com GHSs are substances that stimulate the pituitary gland to release growth hormone. The development of novel GHSs often involves the creation of complex molecular scaffolds designed to mimic the action of endogenous peptides. nih.gov While the direct synthesis of GHSs from this compound is noted, detailed examples in wide circulation are not prevalent. However, the synthesis of various GHSs often involves multi-step processes where substituted anilines are key intermediates in building complex heterocyclic systems like benzothiazepines, which have shown GHS activity. nih.govresearchgate.net

Derivatization for Anesthetic Analogues (e.g., Lidocaine (B1675312) Analogues)

The synthesis of the widely used local anesthetic Lidocaine provides a framework for understanding how similar aniline-based structures are used to create anesthetic analogues. The standard synthesis of Lidocaine itself begins with 2,6-dimethylaniline (B139824), not this compound. muni.czacs.org In this process, 2,6-dimethylaniline is first acylated with chloroacetyl chloride to form an intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. muni.cz This intermediate is then alkylated with diethylamine (B46881) to yield Lidocaine. muni.czacs.org

Table 1: Standard Two-Step Synthesis of Lidocaine

Step Starting Material Reagent(s) Intermediate/Product
1. Acylation 2,6-Dimethylaniline Chloroacetyl Chloride, Acetic Acid 2-Chloro-N-(2,6-dimethylphenyl)acetamide
2. Alkylation 2-Chloro-N-(2,6-dimethylphenyl)acetamide Diethylamine, Toluene Lidocaine

This table outlines the conventional synthesis of Lidocaine, which utilizes 2,6-dimethylaniline as the initial precursor. muni.czacs.org

While this compound is not the direct precursor for Lidocaine, its structure is suitable for creating analogues. By modifying the core aniline (B41778) structure, researchers can develop derivatives with altered anesthetic properties. For example, pyrrole-based analogues of lidocaine have been synthesized and shown to possess significant local anesthetic and antiarrhythmic activities. nih.gov The synthesis of such analogues demonstrates the principle of modifying the aromatic amine core to tune the biological activity of the final compound. nih.gov

Alkylating Agents in Biological System Studies (e.g., DNA Damage Induction)

This compound can function as an alkylating agent, a property that is critical in the study of biological systems, particularly concerning DNA damage. smolecule.com Alkylating agents are reactive molecules that can transfer an alkyl group to nucleophilic sites in biological macromolecules like DNA. nih.gov

The genotoxicity of chloroaniline isomers has been studied, revealing that the position of the chlorine atom influences the toxic effects. nih.govindustrialchemicals.gov.au Generally, p-Chloroaniline is considered the most potent hematotoxic and genotoxic isomer, while o-chloroaniline (the class to which this compound belongs) demonstrates weaker or inconsistent genotoxic effects in various test systems. nih.govwho.int The primary toxic effect of chloroanilines is hematotoxicity, including the induction of methemoglobinemia and hemolytic anemia. nih.govindustrialchemicals.gov.au

Studies on structurally related chloroacetanilide herbicides, such as alachlor (B1666766), provide insight into the potential mechanisms of DNA damage. Alachlor and its metabolite, 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), have been shown to form adducts with DNA. nih.govnih.govresearchgate.net These studies suggest that the chloroacetyl group is a key reactive moiety responsible for alkylation. Metabolic activation, for instance by liver microsomes, can enhance the formation of these DNA adducts. nih.govosti.gov The formation of DNA adducts is a critical event in chemical carcinogenesis, and it is considered a potential factor in the carcinogenicity of compounds like alachlor. oup.com While DNA binding studies have not been specifically conducted with p-chloroaniline, its genotoxicity is believed to be a major contributor to its carcinogenicity. ca.gov

Development of Bioactive Agents

The chemical reactivity of this compound makes it a useful starting point for the synthesis of various classes of bioactive compounds.

Antimicrobial and Antiprotozoal Agent Synthesis

Research has explored the use of this compound in the creation of novel antimicrobial and antiprotozoal agents. smolecule.com One notable application is in the preparation of 1-substituted-5,6-dinitrobenzimidazoles. smolecule.com The benzimidazole (B57391) scaffold is a well-known pharmacophore present in numerous therapeutic agents. researchgate.net The synthesis of substituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. In this context, derivatives originating from anilines can be used to construct the benzimidazole core or be added as substituents. Studies on various benzimidazole derivatives, including 5,6-dinitrobenzimidazole compounds, have demonstrated their potential as antimicrobial and antiprotozoal agents, with some showing significant activity against various bacterial and protozoal strains. researchgate.net

Antitubercular Agent Research

In the search for new treatments for tuberculosis, this compound has been utilized as a precursor for potential antitubercular agents. smolecule.com Specifically, it has been applied in the synthesis of thiophene-containing triarylmethane (TRAM) derivatives. smolecule.com A series of TRAMs incorporating a thiophene (B33073) ring were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results in vitro. nih.govresearchgate.net The synthesis of these compounds can be achieved through methods like the Friedel-Crafts alkylation of diarylcarbinols, followed by the incorporation of amino alkyl chains. nih.gov The use of N,N-dimethylaniline in similar reactions to create triarylmethane structures highlights the utility of such aniline derivatives in this synthetic approach. researchgate.net

Table 2: Investigated Activity of this compound Derivatives

Application Area Target Compound Class Investigated Biological Activity
Pharmaceutical Intermediates Growth Hormone Secretagogues Stimulation of growth hormone release smolecule.com
Bioactive Agents 1-Substituted-5,6-dinitrobenzimidazoles Antimicrobial and Antiprotozoal smolecule.com
Bioactive Agents Thiophene-containing Triarylmethanes (TRAMs) Antitubercular smolecule.comnih.gov

Role in Dye and Pigment Synthesis

This compound serves as a valuable intermediate in the synthesis of various dyes and pigments. Its chemical structure, featuring a reactive aromatic ring and a diethylamino group, makes it a suitable precursor for creating complex chromophores. The presence of the chlorine atom can influence the final properties of the dye, such as its color, fastness, and solubility.

Derivatives of N,N-diethylaniline are utilized as coupling components in the production of azo dyes. researchgate.net Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of synthetic colorants used extensively in the textile industry. In the synthesis of these dyes, a diazonium salt is reacted with a coupling agent, such as an aniline derivative. While specific examples detailing the direct use of this compound are not extensively documented in the provided search results, the use of closely related compounds like N,N-diethylaniline and its derivatives in creating azo disperse dyes highlights the role of this class of compounds. researchgate.net For instance, a series of azo disperse dyes has been synthesized using N,N-diethyl aniline as a coupling component with diazo components like 4-nitroaniline (B120555) and 2-chloro-4-nitroaniline. researchgate.net

Furthermore, related chlorinated aromatic amines are explicitly mentioned as intermediates in dye synthesis. For example, 2,3-dichloro-N,N-dimethylaniline is used in the synthesis of various dyes and pigments, where the chlorinated structure provides specific reactivity beneficial for forming more complex dye molecules. The broader family of aromatic amines, to which this compound belongs, are foundational in the manufacturing of a wide array of dyes and pigments. ontosight.ai

Table 1: Compounds in Dye and Pigment Synthesis

Compound Name Role in Synthesis
This compound Intermediate
N,N-diethylaniline Coupling Component
2,3-dichloro-N,N-dimethylaniline Intermediate
4-nitroaniline Diazo Component

Environmental Fate and Biotransformation Pathways

Microbial Degradation Mechanisms

Microbial metabolism is a primary driver for the degradation of aniline (B41778) derivatives in the environment. For 2-Chloro-N,N-diethylaniline, the degradation is expected to be initiated by processes that target the N-alkyl groups, followed by transformations of the resulting chlorinated aniline core.

N-dealkylation, the enzymatic removal of alkyl groups from an amine, is a crucial first step in the breakdown of many xenobiotics, including N,N-dialkylated anilines. nih.gov This process is catalyzed by various microbial enzyme systems, such as cytochrome P-450 monooxygenases. nih.gov In the case of this compound, a sequential N-dealkylation cascade is the anticipated initial degradation pathway.

This process would occur in two main steps:

First De-ethylation: The removal of one ethyl group from this compound to form 2-Chloro-N-ethylaniline and acetaldehyde (B116499).

Second De-ethylation: The subsequent removal of the remaining ethyl group from 2-Chloro-N-ethylaniline, yielding 2-chloroaniline (B154045) and another molecule of acetaldehyde.

Studies on the closely related compound N,N-diethylaniline support this proposed mechanism, where its N-dealkylation leads to the formation of N-ethylaniline. acs.org Similarly, the enzymatic N-demethylation of N,N-dimethylaniline to N-methylaniline and formaldehyde (B43269) is a well-documented pathway catalyzed by enzymes like chloroperoxidase. semanticscholar.org

Following N-dealkylation, the central metabolite formed is 2-chloroaniline. The environmental fate of this compound is then governed by pathways established for other chloroaniline isomers. The primary biotransformation routes for chloroanilines include N-oxidation, N-acetylation, and oxidation of the aromatic ring. mdpi.com

Ring Hydroxylation: Microbial dioxygenase enzymes can hydroxylate the aromatic ring of 2-chloroaniline. This can lead to the formation of chlorocatechols, which are key intermediates that can undergo ring cleavage, breaking down the aromatic structure into aliphatic acids that can be funneled into central metabolic pathways. researchgate.net

N-Acetylation: Acetylation of the amino group is generally considered a detoxification pathway. mdpi.com In this process, 2-chloroaniline would be converted to 2-chloroacetanilide. Studies on other chloroanilines have shown that the resulting acetanilides exhibit reduced toxicity compared to the parent aniline compound. mdpi.com

N-Oxidation: The amino group can be oxidized to form chlorophenylhydroxylamine and further to a chloronitrosobenzene. These N-oxidized metabolites are often more reactive and potentially more toxic than the parent aniline. mdpi.comnih.gov

The degradation of chloroacetanilide herbicides like butachlor (B1668075) also provides insight, as it leads to the formation of 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628), which is subsequently converted to 2,6-diethylaniline. doi.orgnih.govmdpi.com This highlights the microbial capacity to hydrolyze acetamide bonds, a process that could also be involved in the breakdown of any acetylated metabolites of 2-chloroaniline.

Identification and Characterization of Environmental Metabolites

Direct experimental identification of the environmental metabolites of this compound is not extensively documented. However, based on the degradation mechanisms of analogous compounds, a list of probable metabolites can be compiled. These metabolites are the logical products of the key transformation reactions such as N-dealkylation, hydroxylation, and acetylation.

The table below outlines the expected metabolites and the transformation process from which they originate.

Parent CompoundTransformation ProcessExpected Metabolite
This compound First N-De-ethylation2-Chloro-N-ethylaniline
2-Chloro-N-ethylanilineSecond N-De-ethylation2-Chloroaniline
2-ChloroanilineRing HydroxylationChloro-aminophenols
2-ChloroanilineN-Acetylation2-Chloroacetanilide
2-ChloroanilineN-Oxidation2-Chlorophenylhydroxylamine

Research on the degradation of p-chloroaniline in human hepatocytes has identified metabolites such as p-chloroacetanilide (B1165894) and 2-amino-5-chlorophenol, supporting the formation of analogous products from 2-chloroaniline. nih.gov

Environmental Persistence and Transport Mechanisms

The persistence and mobility of this compound in the environment are influenced by its physicochemical properties and its resistance to degradation. Data on the parent compound, N,N-diethylaniline, and chlorinated analogs provide valuable insights.

Persistence: N,N-diethylaniline is reported to be not readily biodegradable and can be recalcitrant under anaerobic conditions, though it does undergo aerobic biodegradation. researchgate.netcarlroth.comnih.gov The presence of a chlorine atom on the aromatic ring is expected to increase the compound's persistence, as halogenated compounds are often more resistant to microbial degradation. A safety data sheet for the related 3-Chloro-N,N-dimethylaniline indicates that it may persist in the environment. thermofisher.com Under anaerobic conditions, reductive dehalogenation (the removal of the chlorine atom) may be a possible, albeit slow, degradation pathway. epa.gov

Transport: The mobility of the compound in soil and water is governed by its water solubility and its tendency to adsorb to organic matter. N,N-diethylaniline is expected to have low mobility in soil. nih.gov Similarly, 3-Chloro-N,N-dimethylaniline is immiscible with water and is not considered likely to be mobile in the environment. thermofisher.com Based on these analogs, this compound is likely to adsorb to soil and sediment, limiting its transport in groundwater but potentially leading to its accumulation in solids. Volatilization from water surfaces may also be a relevant environmental fate process. nih.gov

The following table summarizes the environmental fate characteristics of related compounds, which can be used to infer the behavior of this compound.

CompoundSoil Mobility / AdsorptionWater SolubilityBiodegradabilityReference
N,N-Diethylaniline Low mobility (Est. Koc 1,500)InsolubleSlow aerobic degradation; recalcitrant anaerobically researchgate.netnih.govnih.gov
3-Chloro-N,N-dimethylaniline Not likely mobileImmiscibleMay persist thermofisher.com

Toxicological and Ecotoxicological Assessment

Mammalian Toxicology Studies

Mammalian toxicology studies are crucial for understanding the potential health risks associated with exposure to 2-Chloro-N,N-diethylaniline. These studies often focus on acute toxicity, as well as the long-term effects such as mutagenicity and carcinogenicity, particularly concerning its metabolic derivatives.

Aromatic amines, the chemical class to which this compound belongs, are known for a range of acute toxic effects. A primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. taylorandfrancis.comcdhfinechemical.com Absorption of aromatic amines can occur through inhalation, ingestion, or skin contact. taylorandfrancis.comsmolecule.com The acute toxicity of aromatic amines can vary significantly depending on their specific chemical structure, including the nature and position of substituents on the aromatic ring. tandfonline.com For instance, studies on various aromatic amines have shown a wide range of oral and percutaneous LD50 values in animal models. tandfonline.com While specific acute toxicity data for this compound is not extensively detailed in the provided search results, the general toxicological profile of aromatic amines suggests that it should be handled with caution. smolecule.com

Table 1: General Acute Toxicity of Aromatic Amines

Toxic EffectDescriptionRoute of Exposure
MethemoglobinemiaFormation of methemoglobin, leading to cyanosis. taylorandfrancis.comcdhfinechemical.comInhalation, Ingestion, Dermal taylorandfrancis.com
HematuriaPresence of blood in the urine. taylorandfrancis.comNot specified
CystitisInflammation of the bladder. taylorandfrancis.comNot specified
AnemiaA deficiency of red blood cells or hemoglobin. taylorandfrancis.comNot specified
Skin SensitizationAllergic reaction upon skin contact. taylorandfrancis.comDermal taylorandfrancis.com

The metabolic activation of aromatic amines is a key factor in their potential to cause mutations and cancer. nih.gov The primary metabolic pathway often involves N-oxidation to form N-hydroxyarylamines, which are considered proximate carcinogens. nih.govimrpress.com These reactive intermediates can then undergo further transformations, such as esterification, to form highly reactive species that can bind to DNA and other macromolecules. nih.gov

For some chloroacetanilide herbicides, which are derived from substituted anilines like 2,6-diethylaniline, there is evidence that they are metabolized to genotoxic intermediates. nih.govresearchgate.netsemanticscholar.org For example, the herbicide alachlor (B1666766), derived from 2,6-diethylaniline, is hypothesized to be metabolized to the DNA-reactive metabolite 2,6-diethylbenzoquinone imine. semanticscholar.org This metabolite has been shown to induce sister chromatid exchanges in cultured human lymphocytes. nih.gov While this compound itself is not a chloroacetanilide herbicide, the metabolic pathways of related dialkylanilines provide a basis for concern regarding its potential mutagenicity and carcinogenicity. nih.govresearchgate.netsemanticscholar.org

Studies on related compounds have shown that metabolites can be mutagenic. For instance, diethylbenzoquinoneimine, a purported metabolite of alachlor, showed a weakly positive mutagenic response in Salmonella typhimurium strain TA100. nih.gov Furthermore, the degradation products of some pesticides, which are often aniline (B41778) derivatives, can retain or even have enhanced toxicity and genotoxicity compared to the parent compound. nih.gov

Table 2: Potential Mutagenic and Carcinogenic Metabolites of Related Aromatic Amines

Parent Compound ClassExample MetaboliteGenotoxic Effect
Chloroacetanilide HerbicidesDiethylbenzoquinoneimineWeakly mutagenic in Salmonella typhimurium TA100; Induces sister chromatid exchanges in human lymphocytes. nih.gov
Aromatic AminesN-hydroxyarylaminesConsidered proximate carcinogens that can lead to DNA adduct formation. nih.govimrpress.com

Ecotoxicity in Aquatic and Terrestrial Ecosystems

The release of industrial chemicals like aromatic amines into the environment is a significant concern for the health of aquatic and terrestrial ecosystems. nih.gov Chlorinated anilines, in particular, have been scrutinized for their potential to disrupt aquatic environments. nih.gov

The potential for bioaccumulation is another important aspect of ecotoxicology. While specific data for this compound is not available, the properties of related compounds suggest that this is a factor to consider.

Table 3: Ecotoxicity Considerations for Aromatic Amines

EcosystemPotential Impact
AquaticAcute and chronic toxicity to aquatic organisms. taylorandfrancis.comnih.gov Potential for bioaccumulation. Proliferation and persistence in water bodies. nih.gov
TerrestrialLimited specific data for this compound. General concerns about contamination from industrial sources.

Elucidation of Toxicological Mechanisms

Understanding the mechanisms by which this compound exerts its toxic effects is fundamental to assessing its risk. The primary mechanisms of toxicity for aromatic amines often involve metabolic activation leading to the formation of reactive species that can interact with cellular macromolecules. nih.gov

A critical mechanism of carcinogenicity for many aromatic amines is the formation of DNA adducts. nih.govacs.org This process typically begins with the metabolic N-oxidation of the amine to an N-hydroxyarylamine. nih.gov This intermediate can then be further activated, for instance by O-acetylation, to form a reactive electrophile that can covalently bind to DNA bases, primarily guanine (B1146940) and adenine. nih.govacs.orgresearchgate.net

In vitro studies have demonstrated that activated N-hydroxyarylamines, including that of 2-chloroaniline (B154045), can form adducts with 2'-deoxyguanosine (B1662781) and 2'-deoxyadenosine (B1664071) in calf thymus DNA. nih.govacs.org However, in an in vivo study with rats, hepatic DNA adducts were not detected for 2-chloroaniline, although hemoglobin adducts were formed, suggesting that the reactive metabolites were biologically available but may not have reached the hepatic DNA in sufficient quantities to be detected. nih.govacs.org The formation of DNA adducts by the herbicide alachlor and its metabolites, including 2,6-diethylaniline, has also been studied, indicating that metabolic pathways can lead to DNA-reactive intermediates. nih.govosti.gov The formation of these adducts can lead to mutations if they are not properly repaired by cellular DNA repair pathways, potentially initiating the process of carcinogenesis.

Beyond direct DNA damage, the reactive metabolites of aromatic amines can interact with other cellular components, such as proteins, leading to various cellular responses. For example, hemoglobin adducts are often formed and can serve as biomarkers of exposure to aromatic amines. nih.govacs.org

Conclusion and Future Research Perspectives

Current Research Gaps and Challenges

Despite its utility as a chemical intermediate, significant gaps exist in the scientific literature concerning 2-Chloro-N,N-diethylaniline. A primary challenge is the limited availability of extensive toxicological and ecotoxicological data. While related compounds like other chloroanilines and dimethylaniline have undergone risk assessments, specific data for this compound is sparse canada.caresearchgate.netcanada.ca. This lack of information hinders a thorough evaluation of its potential risks to human health and the environment.

Furthermore, the full scope of its biological activity is largely unexplored. Research into the biological effects of its derivatives is in nascent stages, with most studies focusing on broader classes of N-containing heterocycles openmedicinalchemistryjournal.com. The development of highly efficient and selective synthetic methods also presents an ongoing challenge, with current procedures sometimes hampered by the use of hazardous solvents or moderate yields csus.edusemanticscholar.org.

Future Directions in Synthetic Methodologies

Future research in the synthesis of this compound is likely to be driven by the principles of green chemistry. The development of novel catalytic systems that offer high yields and selectivity under mild reaction conditions is a key objective. Building upon existing greener approaches for similar syntheses, future methods could focus on minimizing the use of volatile and hazardous solvents like ether, potentially replacing them with more benign alternatives such as cyclohexane (B81311) csus.edu.

Exploration of one-pot synthesis methods, which combine multiple reaction steps into a single operation, could significantly improve efficiency and reduce waste researchgate.net. For instance, combining the synthesis of N,N-diethylaniline with a subsequent regioselective chlorination step in a single reactor could be a promising avenue. Moreover, developing alternative alkylation and halogenation strategies that overcome limitations such as steric hindrance and improve regioselectivity will be crucial for accessing a wider range of functionalized derivatives semanticscholar.org. The use of computational modeling to predict reaction outcomes and optimize conditions will likely play an increasingly important role in designing these new synthetic pathways.

Advancements in Analytical and Computational Characterization

The comprehensive characterization of this compound and its derivatives will be essential for understanding their properties and potential applications. Advanced analytical techniques will be at the forefront of these efforts. While basic spectral data is available, a more in-depth analysis using two-dimensional NMR techniques (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction can provide unambiguous structural elucidation of its derivatives researchgate.netacs.org.

Computational chemistry offers powerful tools to complement experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular electrostatic potential, and reactivity descriptors of this compound and its derivatives researchgate.net. Molecular docking studies can predict the binding modes of these compounds with biological targets, thereby identifying potential pharmaceutical applications researchgate.net. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to computationally assess the drug-likeness and potential toxicity of new derivatives, guiding the synthesis of safer and more effective compounds researchgate.net.

Exploration of Novel Biological and Industrial Applications

The structural features of this compound, including the reactive chloro- and diethylamino- groups, make it a versatile precursor for a wide range of novel compounds with potential biological and industrial applications. As an intermediate, it holds promise in the synthesis of complex molecules. For instance, N,N-diethylaniline is a known precursor in the production of dyes and pharmaceuticals, suggesting that this compound could be used to create novel colorants or drug candidates with unique properties google.com.

Future research should focus on the synthesis and screening of libraries of this compound derivatives for various biological activities. Given that derivatives of similar compounds have shown potential as anticonvulsant and anticancer agents, these are logical areas for initial investigation ekb.eg. The exploration of its use in the development of new agrochemicals, polymers, and corrosion inhibitors also represents a promising research avenue, drawing inspiration from the diverse applications of other N-containing heterocycles openmedicinalchemistryjournal.com.

Strategies for Environmental Risk Mitigation and Remediation

Given the potential for environmental release during its production and use, developing effective strategies for risk mitigation and remediation is crucial. The environmental fate and transport of this compound need to be thoroughly investigated. Based on data from related chloroanilines, it is considered a priority pollutant, and its potential for bioaccumulation and toxicity in aquatic systems should be evaluated researchgate.net.

In the event of environmental contamination, several remediation strategies could be employed. Bioremediation, which utilizes microorganisms to break down contaminants, has shown promise for other chloroanilines and chloroacetanilide herbicides usda.govkarger.comnih.gov. Research into identifying and engineering microbial strains or fungal species with the specific enzymatic machinery to degrade this compound could lead to effective and environmentally friendly cleanup technologies. Phytoremediation, the use of plants to remove pollutants from soil and water, also presents a potential low-cost remediation option usda.gov.

Physicochemical treatment methods, such as adsorption onto activated carbon or other sorbent materials, can be used to remove the compound from contaminated water usda.gov. Additionally, advanced oxidation processes could be explored for its degradation. A comprehensive approach to risk management would involve a combination of these strategies, coupled with responsible handling and disposal practices to minimize its environmental footprint environmentclearance.nic.in.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-N,N-diethylaniline, and how are they experimentally determined?

  • Methodological Answer : Key properties include boiling point (260–262°C), solubility (insoluble in water), and pKa (6.57). These are determined via gas chromatography-mass spectrometry (GC-MS) for purity, differential scanning calorimetry (DSC) for thermal stability, and potentiometric titration for acidity. The NIST Chemistry WebBook provides validated spectral data for cross-referencing .

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer : A common route involves nitrosation/nitro reduction of aniline derivatives. For example, refluxing chloroacetyl chloride with diethylaniline in toluene at controlled temperatures (110–120°C) under inert atmospheres yields the product. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through fractional distillation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats), work in fume hoods to avoid inhalation, and store away from strong oxidizers. Neutralize spills with inert adsorbents (e.g., vermiculite). Waste disposal must comply with EPA guidelines due to its persistence (0% biodegradation in 4 weeks via activated sludge tests) .

Advanced Research Questions

Q. How can researchers assess the genotoxicity of this compound using in vitro models?

  • Methodological Answer : Conduct sister chromatid exchange (SCE) assays in human lymphocytes. Treat cultures with 0.1–10 µg/mL of the compound, with/without S-9 metabolic activation mix. After 72 hours, harvest cells, stain with Giemsa, and quantify SCEs per chromosome. Studies show a 5-fold increase in SCE frequency with S-9 mix, indicating metabolic activation enhances genotoxicity .

Q. What experimental approaches are used to evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation : Use OECD 301F tests with activated sludge (30 mg/L inoculum, 28-day incubation). Data shows 0% theoretical biological oxygen demand (BOD), confirming persistence .

  • Bioaccumulation : Measure bioconcentration factors (BCF) in carp (0.2 mg/L exposure for 8 weeks). Reported BCF ranges: 44–161 (high exposure) and 17–125 (low exposure) .

  • Soil Mobility : Estimate the organic carbon partition coefficient (Koc = 1,500) via log Kow (3.31) and regression models. Low mobility is predicted .

    ParameterValue/ResultMethod/Model
    BOD (28 days)0%OECD 301F Activated Sludge
    BCF (carp)44–161 (high exposure)Carp exposure assay
    Koc1,500Regression-derived equation

Q. How does this compound function as a solvent in nanoparticle synthesis, and what are the optimal reaction conditions?

  • Methodological Answer : Its high boiling point (207°C) and chemical inertness make it suitable for high-temperature reactions. For zinc phosphide nanowires, dissolve zinc chloride in N,N-diethylaniline (1:100 w/v), heat to reflux (207°C) under nitrogen, and inject lithium borohydride/PH3 precursors. Maintain stirring (500 rpm) for 2 hours to achieve uniform nanocrystal growth .

Q. How can spectrophotometric methods utilize derivatives of this compound for phenol detection in water?

  • Methodological Answer : Oxidative coupling with 4-amino-N,N-diethylaniline sulfate forms a water-soluble dye. Prepare a stoichiometric mixture (phenol:reagent = 1:1) in pH 7 buffer, measure absorbance at 510 nm, and calculate phenol concentration using a calibration curve. The conditional stability constant (6 × 10⁴ mol⁻¹) ensures sensitivity down to 0.1 ppm .

Data Contradiction and Complexity Analysis

Q. How should researchers address discrepancies in biodegradation data for this compound?

  • Methodological Answer : While some studies report 0% BOD (indicating persistence), others suggest partial degradation under specific microbial consortia. Replicate experiments using ISO 14593 (CO2 headspace test) to assess anaerobic degradation. Cross-validate with in silico models (e.g., EPI Suite) to predict pathways, and conduct metagenomic analysis of sludge microbiomes to identify degradative species .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : For crystalline derivatives (e.g., 2-chloro-N,N-diphenylacetamide), use single-crystal X-ray diffraction to determine dihedral angles (e.g., 76.0° between acetamide and phenyl planes). Complement with ¹H/¹³C NMR (δ 7.2–7.5 ppm for aromatic protons) and IR spectroscopy (C=O stretch at 1680 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.